N-Isopentyl-2,2-dimethylthietan-3-amine
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Overview
Description
N-Isopentyl-2,2-dimethylthietan-3-amine is a chemical compound with the molecular formula C10H21NS It is characterized by its unique structure, which includes a thietane ring—a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2-dimethylthietan-3-amine with isopentyl halides in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopentyl-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N-Isopentyl-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Isopentyl-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and amine group can form specific interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2,2-dimethylthietan-3-amine
- N-Isobutyl-2,2-dimethylthietan-3-amine
- N-Isopentyl-2,2-dimethylthiolan-3-amine
Uniqueness
N-Isopentyl-2,2-dimethylthietan-3-amine is unique due to its specific isopentyl substitution and the presence of a thietane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H21NS |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-methylbutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
OROAUWSEVHWFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CSC1(C)C |
Origin of Product |
United States |
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